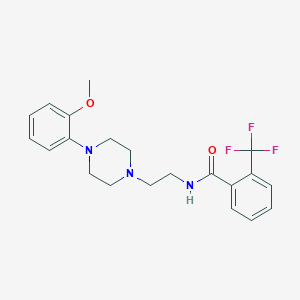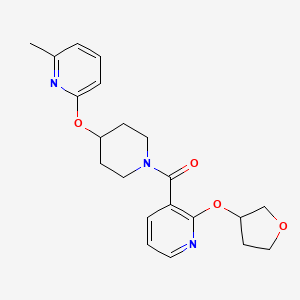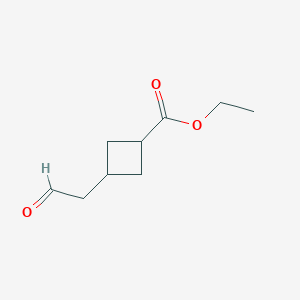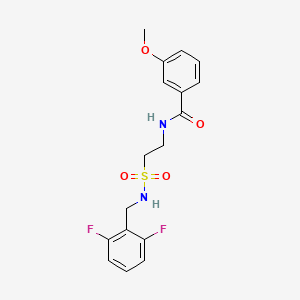
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, commonly known as TFB-TBOA, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the excitatory amino acid transporter subtype 2 (EAAT2), which is responsible for the clearance of glutamate from the synaptic cleft. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
TFB-TBOA acts as a competitive inhibitor of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, binding to the glutamate binding site and preventing the uptake of glutamate into the astrocytes. This leads to an increase in the extracellular levels of glutamate, which can activate various glutamate receptors and cause excitotoxicity. The inhibition of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide by TFB-TBOA has been shown to be reversible and dose-dependent, with higher concentrations leading to more potent inhibition.
Biochemical and Physiological Effects:
The inhibition of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide by TFB-TBOA has been shown to have various biochemical and physiological effects. It can lead to an increase in the extracellular levels of glutamate, which can activate various glutamate receptors and cause excitotoxicity. This can result in neuronal damage and cell death in various neurological disorders. On the other hand, TFB-TBOA has also been demonstrated to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
TFB-TBOA has several advantages and limitations for lab experiments. Its high potency and selectivity for N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide make it an ideal tool for investigating the physiological function of glutamate transporters in the central nervous system. However, its potential toxicity and off-target effects must be carefully considered when designing experiments. The use of appropriate controls and dosages is essential to ensure the validity and reproducibility of the results.
将来の方向性
There are several future directions for the research on TFB-TBOA. One of the key areas of interest is the development of more potent and selective inhibitors of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide for the treatment of neurological disorders. Another area of research is the investigation of the role of glutamate transporters in various neurological disorders and the potential of targeting them for therapeutic interventions. Furthermore, the development of new animal models and experimental techniques can provide valuable insights into the physiological function of glutamate transporters and their regulation in health and disease.
合成法
The synthesis of TFB-TBOA involves a multi-step process, starting with the reaction of 4-(2-methoxyphenyl)piperazine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This is followed by the purification of the intermediate product and subsequent reaction with 2-bromoethylamine hydrobromide to yield the final product. The purity and identity of the compound are confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
TFB-TBOA has been widely used in scientific research to investigate the role of glutamate transporters in various neurological disorders. It has been shown to increase the extracellular levels of glutamate and exacerbate excitotoxicity in animal models of epilepsy and stroke. On the other hand, TFB-TBOA has also been demonstrated to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, TFB-TBOA has been used to study the physiological function of glutamate transporters in the central nervous system and their potential as therapeutic targets.
特性
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O2/c1-29-19-9-5-4-8-18(19)27-14-12-26(13-15-27)11-10-25-20(28)16-6-2-3-7-17(16)21(22,23)24/h2-9H,10-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVPTQIJARLTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(3-Chloro-4-methylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2624470.png)

![2-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2624472.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2624473.png)

![N'~1~,N'~7~-bis[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B2624476.png)
![2,4-dichloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2624478.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2624479.png)
![5-bromo-N-[4-(6-piperidinopyridazin-3-yl)phenyl]-2-furamide](/img/structure/B2624480.png)
![N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine](/img/structure/B2624485.png)

![Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2624490.png)
![Benzo[d]thiazol-2-ylmethyl 2-naphthoate](/img/structure/B2624491.png)